N'-(4-nitrophenyl)furan-2-carbohydrazide
Description
N'-(4-Nitrophenyl)furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring linked to a hydrazide group substituted with a 4-nitrophenyl moiety. This compound serves as a critical precursor in organic synthesis, particularly in the formation of heterocyclic compounds via chlorination to generate reactive intermediates such as N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride . Its nitro group (-NO₂) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing its reactivity in cycloaddition and condensation reactions.
Properties
IUPAC Name |
N'-(4-nitrophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(10-2-1-7-18-10)13-12-8-3-5-9(6-4-8)14(16)17/h1-7,12H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQADWUYGDRSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrophenyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrophenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of N’-(4-nitrophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. For example, in its potential anticancer activity, the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, its antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes .
Comparison with Similar Compounds
The following sections compare N'-(4-nitrophenyl)furan-2-carbohydrazide with structurally and functionally related carbohydrazides, focusing on synthesis, structural properties, reactivity, and biological activities.
Table 1: Key Structural Features of Selected Carbohydrazides
- Synthetic Pathways :
- This compound is chlorinated to form nitrilimine intermediates, enabling [3+2] cycloaddition reactions with diketones like acetylacetone . In contrast, N′-[(5-methoxyindole)methylidene]furan-2-carbohydrazide is synthesized via Schiff base condensation, highlighting the role of aldehyde substituents in directing reactivity .
- The tert-butyl and chloro-substituted analog () crystallizes in chains via N-H⋯O hydrogen bonds, whereas the nitro group in the target compound may reduce crystallinity due to steric and electronic effects .
Reactivity and Electronic Effects
The nitro group in this compound strongly withdraws electrons, enhancing the electrophilicity of the hydrazide carbonyl group. This contrasts with electron-donating groups (e.g., methoxy in or chloro in ), which reduce reactivity in cycloaddition reactions. For example:
- Nitro-substituted derivatives undergo faster cycloaddition with acetylacetone compared to methoxy-substituted analogs .
- Chloro substituents (as in ) promote hydrogen-bonded crystal packing, whereas nitro groups may favor planar molecular conformations due to resonance stabilization .
Physicochemical Properties
- Solubility: The nitro group reduces water solubility compared to hydroxy- or methoxy-substituted analogs. For instance, N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide has a solubility of 37.7 µg/mL at pH 7.4 , whereas nitro-substituted derivatives require DMSO for dissolution in biological assays .
- Thermal Stability : Nitro-substituted carbohydrazides exhibit lower thermal stability due to the destabilizing effect of the nitro group, as observed in differential scanning calorimetry (DSC) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
